2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile
Overview
Description
2-Methyl-2-{1,4,7-trioxaspiro[44]nonan-9-yl}propanenitrile is a chemical compound with the molecular formula C10H15NO3 It is known for its unique spirocyclic structure, which includes a trioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile typically involves the following steps:
Formation of the Trioxaspiro Ring: The trioxaspiro ring can be synthesized through a cyclization reaction involving a diol and an epoxide under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN-).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Cyanide ion (CN-), hydroxide ion (OH-).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trioxaspiro ring system can provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine: Similar structure but with an amine group instead of a nitrile group.
1,4,7-Trioxaspiro[4.4]nonane-9-acetonitrile: Another compound with a trioxaspiro ring and a nitrile group.
Uniqueness
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is unique due to its specific combination of a trioxaspiro ring system and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQZCNOTOUBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC12OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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